molecular formula C17H22N4O2S B11276355 N-pentyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

N-pentyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B11276355
M. Wt: 346.4 g/mol
InChI Key: LIQFPCYJRBTSRX-UHFFFAOYSA-N
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Description

N-pentyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their broad range of applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pentyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide typically involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone with thiourea under microwave-assisted conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The reaction mixture is heated to a temperature of around 100°C for a specific duration to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-pentyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted thiazole derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-pentyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-pentyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide stands out due to its specific structural features, such as the presence of a pentyl group and a phenylureido moiety. These structural elements contribute to its unique chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H22N4O2S

Molecular Weight

346.4 g/mol

IUPAC Name

N-pentyl-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C17H22N4O2S/c1-2-3-7-10-18-15(22)11-14-12-24-17(20-14)21-16(23)19-13-8-5-4-6-9-13/h4-6,8-9,12H,2-3,7,10-11H2,1H3,(H,18,22)(H2,19,20,21,23)

InChI Key

LIQFPCYJRBTSRX-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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